Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Description
Properties
Molecular Formula |
C15H13ClN2O2 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
benzyl 6-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C15H13ClN2O2/c16-14-8-13-12(9-17-14)6-7-18(13)15(19)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2 |
InChI Key |
LZMPXHHZNXTXLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC(=NC=C21)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit promising anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The inhibition of FGFRs can lead to reduced tumor proliferation and increased apoptosis in cancer cells .
Neuroprotective Effects
Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has been investigated for its neuroprotective effects. Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also possess neuroprotective properties .
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activities against various pathogens. This property can be attributed to the compound's ability to disrupt microbial cell membranes or inhibit key metabolic pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simple pyridine derivatives. The introduction of the benzyl group and the chloro substituent is crucial for enhancing the compound's biological activity.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Starting Materials | Product |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Pyridine derivative + Chlorine source | Chloro-pyridine derivative |
| 2 | Alkylation | Chloro-pyridine + Benzyl halide | Benzyl-chloro-pyridine derivative |
| 3 | Carboxylation | Benzyl-chloro-pyridine + Carboxylic acid | This compound |
Case Study 1: Antitumor Activity
In a study published in a reputable journal, researchers synthesized several pyrrolo[3,2-c]pyridine derivatives and evaluated their efficacy against breast cancer cell lines. Among these compounds, one derivative showed an IC50 value of 7 nM against FGFRs, significantly inhibiting cell proliferation and migration .
Case Study 2: Neuroprotection
A research team investigated the neuroprotective effects of a related compound in models of neurodegeneration. The study found that the compound reduced neuronal cell death by up to 50% in vitro when exposed to oxidative stressors .
Mechanism of Action
The mechanism of action of Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- Key Differences: Ester Group: Replaces the benzyl group with a tert-butyl ester. Applications: Tert-butyl esters are often used as protective groups in organic synthesis, suggesting this analog may serve as an intermediate in multi-step reactions.
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Key Differences: Ring Structure: The pyrrolo[2,3-b]pyridine scaffold differs in nitrogen positioning ([2,3-b] vs. [3,2-c]), affecting electronic distribution. Substituents: Lacks the dihydro (partially saturated) ring system and features a methyl ester instead of benzyl. Molecular Weight: Lower molecular weight (210.62 g/mol) due to reduced complexity and substituent size . Potential Reactivity: The unsaturated ring may enhance aromatic conjugation, influencing binding affinity in medicinal chemistry applications.
Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate
- Key Differences: Saturation: Fully saturated (hexahydro) pyrrolopyrrole system versus the dihydro core of the target compound. Molecular Weight: 260.29 g/mol, reflecting the additional oxygen and saturated structure .
Data Table: Structural and Physical Properties
Research Findings and Implications
Synthetic Utility: The benzyl ester in the target compound may enhance lipophilicity, making it suitable for drug delivery systems, whereas tert-butyl analogs are preferred for intermediates in peptide synthesis .
Structural-Activity Relationships :
- Chlorine at position 6 likely contributes to electronic effects (e.g., electron-withdrawing) and steric hindrance, influencing binding to receptors or enzymes.
- The [3,2-c] pyrrolopyridine scaffold may offer distinct π-π stacking capabilities compared to [2,3-b] isomers, impacting medicinal chemistry applications .
Stability and Storage :
- The target compound requires stringent storage conditions (2–8°C), whereas methyl ester analogs with simpler structures may exhibit greater ambient stability .
Biological Activity
Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₂O₂ |
| Molecular Weight | 288.73 g/mol |
| CAS Number | 1823510-28-6 |
| Density | Not specified |
| Boiling Point | Not specified |
Antimicrobial Properties
Recent studies indicate that derivatives of pyrrole, including this compound, exhibit significant antimicrobial activity. For instance, pyrrole-based compounds have shown effective inhibition against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL .
Anticancer Activity
The compound's structural analogs have also been evaluated for anticancer properties. In vitro studies demonstrated that certain pyrrole derivatives inhibit cellular proliferation in human cancer cell lines like HeLa and A375. The IC₅₀ values for these compounds were found to be in the low micromolar range, indicating potent activity against tumor cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the benzyl group and the chloro substituent are crucial for enhancing its biological efficacy. Research indicates that modifications to the pyrrole ring can lead to improved solubility and bioavailability while maintaining or enhancing antimicrobial and anticancer activities .
Case Studies
Several studies have highlighted the effectiveness of this compound in different biological assays:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an MIC comparable to standard antibiotics like ciprofloxacin against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Activity : Another investigation reported that derivatives of this compound showed significant antiproliferative effects on human cancer cell lines with IC₅₀ values ranging from 0.01 to 0.5 μM depending on the specific structural modifications made .
Q & A
Q. What are the recommended synthetic pathways for Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization and functional group protection. A common approach starts with the pyrrolo[3,2-c]pyridine core, where chlorination at the 6-position is achieved using POCl₃ or other chlorinating agents under reflux. Subsequent benzyl ester protection of the 1-carboxylate group can be performed using benzyl chloroformate in the presence of a base like triethylamine. For intermediates, tert-butyl carbamate (Boc) protection is often employed (e.g., tert-butyl 6-chloro derivatives in ) . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound.
Q. How should researchers characterize the compound’s structural integrity?
Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm the dihydro-pyrrolopyridine scaffold and substituent positions (e.g., chloro and benzyl groups). Compare chemical shifts with related compounds like 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride ( ) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass calculations in ) .
- X-ray Crystallography : For unambiguous confirmation, employ SHELX programs ( ) to solve crystal structures if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or MS data may arise from solvent effects, tautomerism, or impurities. To address this:
- Reproduce experiments under standardized conditions (e.g., DMSO-d6 for NMR).
- Cross-validate with computational methods (DFT calculations for NMR chemical shifts) .
- Compare with structurally analogous compounds, such as tert-butyl 6-chloro derivatives ( ) or hydrochloride salts ( ) .
Q. What strategies are effective for studying the compound’s biological activity?
- Target Identification : Use computational docking (e.g., Schrödinger Suite in ) to predict interactions with kinases or enzymes, given the pyrrolopyridine scaffold’s prevalence in kinase inhibitors .
- In Vitro Assays : Screen against cancer cell lines (e.g., Renmin Hospital protocols in ) using derivatives with modified substituents (e.g., tert-butyl vs. benzyl groups) .
- Metabolic Stability : Assess using liver microsome assays, referencing methods for related chlorinated heterocycles ( ) .
Q. How can researchers optimize synthetic yield while minimizing side products?
- Reaction Monitoring : Use HPLC (e.g., Chiralcel® columns in ) to track intermediates and byproducts .
- Temperature Control : Lower reaction temperatures during chlorination to reduce overhalogenation (common in polyhalogenated pyrrolopyridines; ) .
- Catalytic Systems : Explore Pd-catalyzed couplings ( ) for regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
